Product packaging for 3-Pyrrolidinol, 4-chloro-(Cat. No.:)

3-Pyrrolidinol, 4-chloro-

Cat. No.: B13948722
M. Wt: 121.56 g/mol
InChI Key: QHPQSOWFFKAJCN-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Complex Molecular Architectures

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active compounds and natural products. nih.govresearchgate.nettandfonline.com Its prevalence stems from its unique three-dimensional structure and its ability to serve as a key building block in the assembly of more complex molecules. osaka-u.ac.jp

The pyrrolidine scaffold is a core component of many alkaloids, which are naturally occurring compounds with significant physiological effects. nih.gov Examples include nicotine (B1678760) and hygrine. Furthermore, the pyrrolidine ring is present in the amino acid proline, a fundamental constituent of proteins, and is integral to the structure of many pharmaceutical drugs. nih.govsigmaaldrich.com The development of stereoselective synthesis methods for pyrrolidine derivatives is a major focus in organic chemistry, as the specific spatial arrangement of substituents can dramatically influence biological activity. nih.gov The ring's saturated and non-aromatic nature allows for a flexible, three-dimensional geometry that can effectively interact with biological targets like enzymes and receptors. researchgate.netontosight.ai

The synthetic utility of the pyrrolidine skeleton is vast. osaka-u.ac.jp Chemists have developed numerous methods to construct this ring system, including multicomponent reactions and cycloadditions, which allow for the introduction of diverse substituents. tandfonline.com These derivatives are not only targets themselves but also serve as crucial precursors in the synthesis of a wide range of compounds, from new medicines to materials with novel properties. nih.govontosight.ai

Table 1: Examples of Biologically Active Pyrrolidine-Containing Compounds

Compound Name Classification Significance
Proline Amino Acid A fundamental building block of proteins, influencing protein structure. sigmaaldrich.com
Nicotine Alkaloid A well-known natural product with significant biological effects. nih.gov
Captopril Pharmaceutical An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. nih.gov
Anisomycin Pharmaceutical An antibiotic with antibacterial and antifungal properties. nih.gov
Asunaprevir Pharmaceutical An antiviral drug used in the treatment of hepatitis C. nih.gov

Overview of Halogenated Heterocycles in Chemical Research

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. sigmaaldrich.com When one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are incorporated into these rings, the resulting halogenated heterocycles exhibit modified properties that are highly valuable in chemical research and development. sigmaaldrich.comdur.ac.uk

The introduction of a halogen atom can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net In medicinal chemistry, for instance, halogenation is a common strategy to enhance the efficacy of a drug candidate. It can improve membrane permeability, allowing a drug to cross barriers like the blood-brain barrier, and can also increase the compound's metabolic lifetime by blocking sites susceptible to enzymatic degradation. researchgate.net The halogen atom can also participate in specific non-covalent interactions, known as halogen bonding, which can enhance binding to a biological target. researchgate.net

In synthetic chemistry, halogens serve as versatile functional handles. sigmaaldrich.commdpi.com They are excellent leaving groups in nucleophilic substitution reactions and are key participants in powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings. sigmaaldrich.com This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery and materials science. dur.ac.uk The ability to selectively replace halogen atoms with other functional groups provides a powerful platform for creating diverse molecular libraries from a single halogenated scaffold. dur.ac.uk The field of mechanochemistry has also explored solvent-free methods for the halogenation of various compounds, offering environmentally friendlier synthetic routes. bohrium.com

Table 2: Influence of Halogenation on Heterocyclic Compounds

Property Effect of Halogenation Application Area
Reactivity Halogens act as leaving groups, enabling substitution and cross-coupling reactions. sigmaaldrich.com Organic Synthesis, Materials Science
Lipophilicity Increases fat-solubility, which can enhance membrane permeability. researchgate.net Medicinal Chemistry, Agrochemicals
Metabolic Stability Can block sites of metabolism, prolonging the compound's biological half-life. researchgate.net Drug Discovery
Binding Affinity Can form halogen bonds, leading to stronger interactions with biological targets. researchgate.net Pharmaceutical Design
Conformation The size and electronegativity of the halogen can influence the molecule's shape. Structural Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO B13948722 3-Pyrrolidinol, 4-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

4-chloropyrrolidin-3-ol

InChI

InChI=1S/C4H8ClNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2

InChI Key

QHPQSOWFFKAJCN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)Cl)O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Pyrrolidinol and Its Derivatives

Classical Organic Synthetic Routes

Traditional approaches to the synthesis of 4-chloro-3-pyrrolidinol have historically relied on well-established organic reactions, providing reliable access to the target molecule. These methods include the construction of the pyrrolidine (B122466) ring from acyclic precursors and the modification of pre-existing pyrrolidine structures.

Cyclization Strategies Involving 4-Chloro-3-Hydroxybutyronitrile (B93200) Precursors

A prominent and economically efficient method for synthesizing 3-pyrrolidinol (B147423) and its derivatives, including the 4-chloro substituted variant, involves the reductive cyclization of 4-chloro-3-hydroxybutyronitrile. nih.govorganic-chemistry.org This precursor can be readily prepared from the reaction of epichlorohydrin (B41342) with a cyanide source, such as acetone (B3395972) cyanohydrin. nih.govorganic-chemistry.org

Catalytic hydrogenation stands as a key industrial method for the conversion of 4-chloro-3-hydroxybutyronitrile to the corresponding pyrrolidinol. This process typically involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization. nih.govorganic-chemistry.org A variety of metal catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the reaction's efficiency and selectivity.

Commonly employed catalysts include Raney Nickel, Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney Cobalt. nih.govorganic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere in a solvent such as methanol. nih.govorganic-chemistry.org Subsequent treatment with a base, like sodium hydroxide, facilitates the final ring closure to yield the 3-pyrrolidinol product. nih.gov

Table 1: Catalysts and Conditions for Reductive Cyclization of 4-Chloro-3-Hydroxybutyronitrile

CatalystHydrogen Pressure ( kg/cm ²)Temperature (°C)Reaction Time (hours)Solvent
Raney Nickel (W₇)5Room Temperature19Methanol
Palladium on Carbon (5%)5Room Temperature20Methanol/2N HCl
Platinum Oxide (PtO₂)5Room Temperature15Methanol
Raney Cobalt77010Methanol

This table is based on data from reference nih.gov.

The core of this synthetic strategy lies in the dual functionality of the catalytic hydrogenation process. The primary role of the catalyst is to facilitate the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). nih.govorganic-chemistry.org Once the amine is formed, the molecule contains both a nucleophilic amine and an electrophilic carbon bearing a chlorine atom. This arrangement allows for a spontaneous or base-promoted intramolecular nucleophilic substitution, where the newly formed amine attacks the carbon atom, displacing the chloride ion and forming the five-membered pyrrolidine ring. nih.gov The process is a classic example of a tandem reaction where two key bond-forming events, the reduction and the cyclization, occur in a sequential manner.

Derivatization of Existing Pyrrolidine Frameworks

The synthesis of 4-chloro-3-pyrrolidinol can also be envisioned through the direct modification of a pre-existing pyrrolidine ring. One potential, though less commonly detailed in readily available literature for this specific compound, is the direct chlorination of a 3-pyrrolidinol precursor. Such a transformation would likely require careful selection of a chlorinating agent and reaction conditions to achieve the desired regioselectivity, targeting the C-4 position specifically. Protecting groups on the nitrogen and oxygen atoms of the 3-pyrrolidinol would likely be necessary to prevent side reactions and direct the chlorination to the desired carbon.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic compounds like pyrrolidines. While specific MCRs leading directly to 4-chloro-3-pyrrolidinol are not extensively documented, the general strategy holds promise. A hypothetical MCR approach could involve the reaction of an amine, an aldehyde, and a suitably functionalized chloro-containing component that can participate in a cycloaddition or a series of tandem reactions to construct the pyrrolidine ring with the desired substitution pattern. The development of such a reaction would be a significant advancement in the synthesis of this compound.

Stereoselective and Enantioselective Synthesis

The presence of two stereocenters in 4-chloro-3-pyrrolidinol (at C-3 and C-4) means that it can exist as four possible stereoisomers. The control of this stereochemistry is crucial for applications where a specific isomer is required. Stereoselective and enantioselective synthetic methods aim to produce a single or a highly enriched stereoisomer.

A primary strategy for achieving stereocontrol in the synthesis of 4-chloro-3-pyrrolidinol is through the use of chiral starting materials, a concept often referred to as a "chiral pool" approach. By starting with an enantiomerically pure precursor, the chirality can be transferred to the final product. For instance, the synthesis can begin with an optically active form of epichlorohydrin, which then leads to an optically active 4-chloro-3-hydroxybutyronitrile. nih.govorganic-chemistry.org The subsequent reductive cyclization of this chiral nitrile precursor proceeds with retention of the stereochemical integrity at the hydroxyl-bearing carbon, ultimately yielding an optically active 4-chloro-3-pyrrolidinol. nih.govorganic-chemistry.org The stereochemistry at the newly formed stereocenter (C-4) is established during the intramolecular cyclization step.

While the chiral pool approach is effective, the development of catalytic asymmetric methods for the synthesis of 4-chloro-3-pyrrolidinol remains an area of active interest. Such methods would ideally utilize a chiral catalyst to induce stereoselectivity in the reaction of achiral starting materials. This could involve, for example, the asymmetric reduction of a suitable prochiral precursor or a catalytic enantioselective cyclization reaction.

Chiral Pool Approaches Utilizing Optically Active Precursors

The chiral pool synthesis strategy leverages abundant, enantiopure natural products as starting materials to create complex chiral molecules. wikipedia.org This approach is efficient as the inherent chirality of the starting material is transferred to the final product, obviating the need for chiral resolutions or asymmetric induction steps. wikipedia.org

In the context of 4-chloro-3-pyrrolidinol and its derivatives, synthesis often begins with optically active precursors. A common starting point for pyrrolidine-containing drugs is the use of proline or 4-hydroxyproline (B1632879) derivatives. nih.gov For 4-chloro-3-pyrrolidinol specifically, a key intermediate is optically active 4-chloro-3-hydroxybutyronitrile. google.comgoogle.com This chiral precursor can be prepared from other readily available chiral molecules, such as (R)-3-chloro-2-acetoxypropyl-p-toluenesulfonate, which is reacted with potassium cyanide. google.com The subsequent reduction and cyclization of the chiral 4-chloro-3-hydroxybutyronitrile yield the desired optically active 3-pyrrolidinol. google.comgoogle.com This strategy exemplifies a classic chiral pool approach, where the stereocenter in the final product is dictated by the stereochemistry of the initial building block. rsc.org

Asymmetric Catalysis in Pyrrolidinol Formation

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, creating stereogenic centers from prochiral substrates through the action of a chiral catalyst. wikipedia.orgnih.gov This field has evolved significantly, with major breakthroughs in organocatalysis and transition metal catalysis enabling the efficient construction of complex chiral architectures. nih.gov

Biocatalysis utilizes enzymes to perform highly selective chemical transformations, often under mild, environmentally friendly conditions. ijpsjournal.com Engineered enzymes, such as imine reductases (IREDs) and keto reductases (KREDs), have become valuable tools for the synthesis of chiral amines and alcohols. nih.govnih.gov

A one-pot photoenzymatic cascade has been developed for the synthesis of N-Boc-3-hydroxypyrrolidines. nih.govacs.org This process involves a regioselective photooxyfunctionalization to create an intermediate pyrrolidinone, which is then stereoselectively reduced to the chiral alcohol using a biocatalyst. nih.govacs.org Similarly, IREDs have been engineered through structure-guided design to achieve completely enantio-complementary synthesis of pyrrolidinamines from a prochiral precursor, demonstrating the high degree of control possible with biocatalytic methods. nih.govrsc.org These enzymatic approaches provide a green and efficient route to chiral pyrrolidine derivatives. nih.gov

Table 1: Biocatalytic Approaches to Chiral Pyrrolidine Derivatives

Precursor Enzyme Type Product Key Feature
Unfunctionalized Pyrrolidine Photochemistry + KRED N-Boc-3-hydroxypyrrolidine One-pot photoenzymatic cascade nih.govacs.org
Pro-chiral N-Boc-piperidone Imine Reductase (IRED) Enantio-complementary pyrrolidinamines Engineered enzymes for stereo-divergent synthesis nih.govrsc.org

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, employing chiral ligands coordinated to a metal center to control the stereochemical outcome of a reaction. exlibrisgroup.com A variety of enantioenriched pyrrolidine derivatives can be synthesized via the 1,3-dipolar cycloaddition of azomethine ylides, a reaction that can be catalyzed by transition metals. nih.gov This strategy allows for the construction of the pyrrolidine ring with high levels of stereocontrol. nih.gov

The reduction of the intermediate 4-chloro-3-hydroxybutyronitrile to form the pyrrolidinol ring can be accomplished using various metal catalysts. google.comgoogle.com While often used for simple reductions, these catalytic systems can be adapted for asymmetric synthesis.

Table 2: Catalysts for the Reduction of 4-chloro-3-hydroxybutyronitrile

Catalyst Solvent Temperature Pressure Reference
Raney Nickel Methanol 30°C to 80°C 1 to 10 kg/cm² google.comgoogle.com
Raney Cobalt Methanol 30°C to 100°C 1 to 10 kg/cm² google.comgoogle.com
Platinum Oxide (PtO₂) Methanol Room Temp 5 kg/cm² google.com
Rhodium/Alumina (Rh/Al₂O₃) Methanol Room Temp 5 kg/cm² google.com

Control of Diastereoselectivity in Cyclization Reactions

When synthesizing substituted pyrrolidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) of these centers during the ring-forming cyclization step is crucial. Methodologies have been developed that allow for the selective formation of one diastereomer over others.

One effective strategy involves an organocatalytic Michael addition followed by a reductive cyclization to produce 3,4-disubstituted pyrrolidines. researchgate.net Another powerful technique is the direct C-H amination of aliphatic azides using an iron-dipyrrin complex. nih.gov In this method, the diastereoselectivity of the cyclization can be dramatically improved by modifying the catalyst structure. For instance, DFT (Density Functional Theory) studies guided the optimization of an ancillary ligand on the iron catalyst, leading to an enhanced syn:anti diastereomeric ratio of over 20:1 for the resulting 2,5-disubstituted pyrrolidines. nih.gov This highlights how catalyst design can precisely control the three-dimensional outcome of cyclization reactions. nih.gov Radical cascade reactions also represent a potent method for constructing complex bicyclic structures, where controlling diastereoselectivity is a primary objective. nih.gov

Green Chemistry Approaches in 4-Chloro-3-Pyrrolidinol Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comjddhs.com This involves considerations such as waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which contribute to pollution and can be hazardous. jddhs.com The ideal is to conduct reactions in safer solvents like water or ethanol, or under solvent-free conditions. ijpsjournal.comjddhs.com

Solvent-free reactions, where reagents are mixed directly without a solvent, can significantly reduce waste and environmental impact. jddhs.comcmu.edu These reactions can be facilitated by techniques such as grinding solid reactants or using microwave irradiation, which can also decrease energy consumption and reaction times. ijpsjournal.comnih.govcmu.edu Biocatalytic processes are inherently green as they are typically run in aqueous media under mild temperature and pressure conditions. ijpsjournal.comjddhs.com The adoption of these methods in the synthesis of 4-chloro-3-pyrrolidinol and its derivatives can lead to more sustainable and environmentally responsible manufacturing processes. ejcmpr.com

Utilization of Sustainable Catalytic Systems

The imperative for greener and more sustainable chemical manufacturing has spurred the development of innovative catalytic systems for the synthesis of chiral molecules like 4-chloro-3-pyrrolidinol. These approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste, aligning with the principles of green chemistry. In the context of 4-chloro-3-pyrrolidinol and its derivatives, sustainable catalysis is predominantly showcased in the asymmetric synthesis of its key chiral precursors, which subsequently undergo cyclization.

A significant focus of sustainable methodologies has been the biocatalytic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE). This process utilizes enzymes, such as carbonyl reductases and alcohol dehydrogenases, to produce the chiral intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), with high enantioselectivity. These enzymatic transformations are often carried out using whole-cell systems, which obviates the need for costly and time-consuming enzyme purification.

One notable approach involves the use of a recombinant Escherichia coli whole-cell catalyst co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium. google.com The glucose dehydrogenase facilitates the regeneration of the nicotinamide (B372718) cofactor (NADH), which is essential for the carbonyl reductase activity. This integrated system allows for a highly efficient reduction of COBE to (S)-CHBE with an enantiomeric excess (e.e.) of over 99%. google.com The reaction is often performed in a biphasic system, such as water/n-butyl acetate (B1210297), to mitigate substrate and product inhibition and to enhance the stability of the biocatalyst. google.com In such a system, a high product concentration of 1,398 mM (S)-CHBE in the organic phase has been achieved, with a molar yield of 90.7% and a total turnover number for the NAD+ cofactor of 13,980. google.com

Similarly, an aldehyde reductase from the yeast Sporobolomyces salmonicolor has been expressed in E. coli and utilized for the same asymmetric reduction. rsc.org This system also employs a glucose dehydrogenase for NADPH regeneration. To overcome the instability of the substrate in a purely aqueous medium, a two-phase system of n-butyl acetate and water was implemented. Under optimized conditions, this biocatalytic system yielded 1530 mM of ethyl (R)-4-chloro-3-hydroxybutanoate with a molar conversion of 91.1% and an optical purity of 91% e.e. rsc.org

Further research has identified novel alcohol dehydrogenases with high tolerance to both the substrate and product, which is a significant advantage for industrial applications. An alcohol dehydrogenase from Stenotrophomonas maltophilia (SmADH31), co-expressed with a glucose dehydrogenase from Bacillus subtilis in E. coli, has demonstrated the capability to completely convert up to 4.0 M (660 g/L) of ethyl 4-chloroacetoacetate into (S)-CHBE in a monophasic aqueous system, achieving an impressive space-time yield of 2664 g L⁻¹ d⁻¹ and an enantiomeric excess greater than 99.9%. rsc.org

The following interactive table summarizes the performance of various sustainable biocatalytic systems in the synthesis of chiral 4-chloro-3-hydroxybutanoate esters.

Biocatalyst (Source)SubstrateProductReaction SystemYieldEnantiomeric Excess (e.e.)Reference
Carbonyl reductase (Pichia stipitis) and Glucose dehydrogenase (Bacillus megaterium) in E. coliEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)Water/n-butyl acetate biphasic90.7% (molar)>99% google.com
Aldehyde reductase (Sporobolomyces salmonicolor) in E. coliEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (R)-4-chloro-3-hydroxybutanoateWater/n-butyl acetate biphasic91.1% (molar)91% rsc.org
Alcohol dehydrogenase (SmADH31) (Stenotrophomonas maltophilia) and Glucose dehydrogenase (Bacillus subtilis) in E. coliEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)Monophasic aqueousComplete conversion up to 4.0 M substrate>99.9% rsc.org
Baker's Yeast with allyl alcohol additiveEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)Aqueous with additiveComplete conversion91% researchgate.net
Baker's Yeast with allyl bromide additiveEthyl 4-chloro-3-oxobutanoate (COBE)Ethyl (R)-4-chloro-3-hydroxybutanoateAqueous with additiveComplete conversion90-97% researchgate.net

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Pyrrolidinol

Nucleophilic Substitution Reactions at the Chlorinated Position

The carbon atom bonded to the chlorine in 4-chloro-3-pyrrolidinol is an electrophilic center susceptible to attack by nucleophiles. The reactivity at this position is central to the synthetic utility of the compound, enabling the introduction of a wide range of functional groups through both intramolecular and intermolecular pathways.

A primary example of an intramolecular nucleophilic substitution is observed during the synthesis of 3-pyrrolidinol (B147423) itself from 4-chloro-3-hydroxybutyronitrile (B93200). google.comgoogle.comgoogle.com In this process, the nitrile group is reduced to a primary amine. The resulting amino group then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom to displace the chloride and form the five-membered pyrrolidine (B122466) ring. google.comgoogle.com This cyclization is a rapid and efficient process, driven by the formation of a stable heterocyclic ring.

While direct literature on intermolecular substitutions for 4-chloro-3-pyrrolidinol is sparse, its reactivity can be inferred from the well-established chemistry of chlorohydrins and alkyl halides. A variety of nucleophiles are expected to displace the chloride via an SN2 mechanism. For such reactions to be effective, the pyrrolidine nitrogen would typically require protection, for instance as a tert-butoxycarbonyl (Boc) carbamate, to prevent its competing nucleophilicity and potential side reactions. organic-chemistry.org

Below is a table summarizing potential nucleophilic substitution reactions at the C-4 position.

NucleophileReagent ExampleProduct StructureReaction Type
Amine (intramolecular)Formed in situ from nitrile reduction3-PyrrolidinolIntramolecular SN2
AzideSodium Azide (NaN₃)4-Azido-3-pyrrolidinolIntermolecular SN2
Amine (intermolecular)Ammonia, Primary/Secondary Amines4-Amino-3-pyrrolidinolIntermolecular SN2
ThiolateSodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-pyrrolidinolIntermolecular SN2
CyanideSodium Cyanide (NaCN)4-Cyano-3-pyrrolidinolIntermolecular SN2

Table 1: Representative Nucleophilic Substitution Reactions at the Chlorinated Position.

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position offers another site for synthetic modification, allowing for functionalization through oxidation, esterification, or conversion into a more effective leaving group. These transformations are often performed on the N-protected derivative to ensure selectivity. nbinno.comnbinno.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-protected 3-pyrrolidinone. This transformation is a key step in the synthesis of various chiral pyrrolidine-based building blocks. nih.gov Common oxidizing agents for this purpose are mild and selective, chosen to avoid side reactions with the amine or other parts of the molecule. slideshare.netnih.gov

Esterification and Sulfonylation: The hydroxyl group can be readily converted into esters or sulfonate esters. Esterification, using acyl chlorides or anhydrides, can introduce a variety of acyl groups. nbinno.com More significantly, conversion to a sulfonate ester (e.g., mesylate or tosylate) transforms the hydroxyl moiety into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the C-3 position. This two-step sequence allows for the introduction of nucleophiles at this carbon with inversion of stereochemistry.

The table below lists common reagents for these transformations, primarily demonstrated on the analogous N-Boc-3-hydroxypyrrolidine. chemicalbook.com

TransformationReagent(s)Product Type
OxidationDess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC)Ketone (Pyrrolidinone)
EsterificationAcetyl Chloride, Acetic AnhydrideAcetate (B1210297) Ester
SulfonylationMethanesulfonyl Chloride (MsCl), p-Toluenesulfonyl Chloride (TsCl)Mesylate, Tosylate

Table 2: Reagents for the Transformation of the Hydroxyl Group.

Ring Functionalization and Derivatization Strategies

The principal site for derivatization on the pyrrolidine ring, beyond the C-3 and C-4 positions, is the nitrogen atom. Functionalization of the secondary amine is crucial for modulating the molecule's properties and for directing subsequent reactions.

The most common and vital derivatization is the introduction of a protecting group on the nitrogen. researchgate.net The tert-butoxycarbonyl (Boc) group is widely employed for this purpose. organic-chemistry.orgnih.gov The N-Boc protection is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. semanticscholar.orgresearchgate.net This protection serves two main purposes: it deactivates the nucleophilicity of the nitrogen, preventing it from interfering with reactions at the C-3 or C-4 positions, and it enhances the solubility of the compound in organic solvents. The Boc group is valued for its stability under a wide range of conditions while being easily removable under mild acidic conditions. organic-chemistry.org

Beyond protection, the nitrogen can be functionalized through N-alkylation or N-acylation. nih.govacsgcipr.org N-alkylation can be achieved by reaction with alkyl halides. However, care must be taken as the unprotected 4-chloro-3-pyrrolidinol could undergo a competing intramolecular reaction where the nitrogen attacks the C-4 position. Therefore, such functionalizations are often performed under conditions that favor the intermolecular pathway or on a derivative where the C-4 position has already been modified.

FunctionalizationReagent(s)Purpose
N-ProtectionDi-tert-butyl dicarbonate (Boc₂O), BaseMask amine reactivity, improve solubility
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide), BaseIntroduce alkyl substituents
N-AcylationAcyl Chloride (e.g., Acetyl Chloride), BaseIntroduce acyl substituents

Table 3: Common N-Functionalization Strategies for the Pyrrolidine Ring.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 4-chloro-3-pyrrolidinol is essential for predicting its reactivity and controlling reaction outcomes.

A key mechanistic pathway in the chemistry of vicinal haloamines, such as those derived from 4-chloro-3-pyrrolidinol, involves the formation of a strained, bicyclic aziridinium (B1262131) ion intermediate. nih.govrsc.org This intermediate is formed via an intramolecular SN2 reaction where the lone pair of the nitrogen atom attacks the electrophilic carbon bearing the halogen, displacing it. nih.gov

In the context of intermolecular substitution on an N-unprotected 4-chloro-3-pyrrolidinol, the reaction is likely to proceed through this aziridinium ion. An external nucleophile would then attack one of the electrophilic carbons of the aziridinium ring. According to Baldwin's rules and the inherent strain of the three-membered ring, the ring-opening attack would preferentially occur at the less sterically hindered carbon (C-4), leading to the 4-substituted product. This pathway is particularly relevant in neutral or basic conditions where the nitrogen is a potent nucleophile. The formation of this intermediate is a key feature that distinguishes the reactivity of this class of compounds from simple alkyl halides. nih.govmdpi.comfrontiersin.org

The presence of multiple reactive sites in 4-chloro-3-pyrrolidinol means that reaction conditions can play a critical role in determining the product distribution, a concept governed by kinetic versus thermodynamic control. wikipedia.orgjackwestin.comdalalinstitute.com

For example, when treated with a base, the molecule can follow several competing pathways:

Kinetic Pathway: At low temperatures, a strong, non-hindered base might deprotonate the more accessible hydroxyl group. The resulting alkoxide could then act as an internal nucleophile to displace the adjacent chloride, forming a bicyclic epoxide. This is often a rapid, kinetically favored process. libretexts.org

Thermodynamic Pathway: At higher temperatures, there is sufficient energy to overcome larger activation barriers and allow reversible reactions to reach equilibrium. wikipedia.orgstackexchange.com Under these conditions, the product distribution will be governed by the relative stability of the products. For instance, an intermolecular substitution reaction might lead to a more thermodynamically stable product than the strained epoxide.

Elimination Pathway: A strong, sterically hindered base, particularly at elevated temperatures, could favor an E2 elimination pathway, leading to the formation of a pyrroline (B1223166) derivative.

The choice of solvent, temperature, and the nature of the nucleophile or base are critical variables. wikipedia.org Low temperatures generally favor the kinetic product—the one that is formed fastest—while higher temperatures allow the system to reach equilibrium, favoring the most stable thermodynamic product. libretexts.org This interplay is crucial for selectively directing the transformation of 4-chloro-3-pyrrolidinol towards a desired synthetic outcome.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Pyrrolidinol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 4-Chloro-3-Pyrrolidinol. mdpi.comresearchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and relative stereochemistry.

Detailed analysis of 1H and 13C NMR spectra is fundamental. preprints.org For pyrrolidine (B122466) rings, the coupling constants (J-values) between adjacent protons are particularly informative for assigning the relative stereochemistry of substituents. For instance, the magnitude of the 3J coupling constants between protons on adjacent carbon atoms (e.g., H3 and H4) is dependent on the dihedral angle between them, which can help differentiate between cis and trans isomers. In conformationally flexible systems like the pyrrolidine ring, observed coupling constants often represent a weighted average of the conformations present in solution. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete proton and carbon assignments. preprints.orgjst-ud.vn The Nuclear Overhauser Effect (NOE), a through-space interaction, is particularly powerful for stereochemical assignment. wordpress.com By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to determine spatial proximity. For example, in a substituted pyrrolidinol, an NOE between a proton at C3 and a proton at C4 would indicate that they are on the same face of the ring. wordpress.com

Table 1: Representative 1H NMR Data for a Substituted Pyrrolidinol Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2a 3.10 dd 11.5, 5.0
H-2b 2.95 dd 11.5, 7.5
H-3 4.50 m -
H-4 4.20 dt 8.0, 4.0
H-5a 3.30 dd 12.0, 4.5
H-5b 3.15 dd 12.0, 6.0
OH 2.50 d 4.0
NH 1.90 br s -

Note: This table is illustrative and values can vary based on solvent, concentration, and specific substitution patterns.

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. nih.gov While obtaining suitable single crystals of the final 4-Chloro-3-Pyrrolidinol compound can be challenging, crystallographic analysis of key synthetic intermediates or stable derivatives is a common and effective strategy. researchgate.netnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the positions of the atoms can be determined. For chiral molecules like 4-Chloro-3-Pyrrolidinol, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration. nih.gov This is often achieved by calculating the Flack parameter; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

For example, in a study of a related chlorinated compound, the absolute configuration was unequivocally assigned as (2R, 3R) based on a Flack parameter of 0.03 from data collected using Cu-Kα radiation. nih.gov Such studies provide precise geometric data that can also be used to correlate with and validate the conformational preferences observed in solution by NMR. nih.gov

Table 2: Example Crystallographic Data for a Pyrrolidine Analogue

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.123
b (Å) 10.456
c (Å) 15.789
α, β, γ (°) 90, 90, 90
Volume (ų) 1342.5
Z 4
Flack Parameter 0.04

Note: This table presents typical data obtained from an X-ray crystallographic experiment.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing a powerful means to determine absolute configuration, especially when single crystals for X-ray analysis are unavailable. nih.govmdpi.com The main techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). mdpi.com

The modern approach involves a comparison between experimentally measured spectra and spectra predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process begins with a conformational search to identify the low-energy conformers of the molecule. Then, for a chosen absolute configuration (e.g., 3R, 4S), the ECD spectrum is calculated as a weighted average of the spectra of the individual stable conformers. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of 4-Chloro-3-Pyrrolidinol. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to determine the molecular formula of the compound. jst-ud.vn

The presence of a chlorine atom in 4-Chloro-3-Pyrrolidinol is readily identified in the mass spectrum by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity of about 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.

In addition to determining the molecular formula, mass spectrometry can provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule and confirm the presence of key functional groups, thereby corroborating the structure determined by NMR and other spectroscopic methods.

Table 3: List of Compounds Mentioned

Compound Name
4-Chloro-3-Pyrrolidinol
3-Pyrrolidinol (B147423)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For 3-Pyrrolidinol (B147423), 4-chloro-, these calculations can provide insights into how the chloro and hydroxyl substituents influence the electron distribution within the pyrrolidine (B122466) ring.

The presence of the electronegative chlorine and oxygen atoms is expected to significantly alter the electron density distribution across the pyrrolidine ring. This redistribution of electron density is a key factor in determining the molecule's reactivity towards electrophiles and nucleophiles.

Key Research Findings:

Electron Density Distribution: The chlorine atom at the 4-position and the hydroxyl group at the 3-position are expected to withdraw electron density from the ring through inductive effects. This would result in a partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 3-Pyrrolidinol, 4-chloro-, the HOMO is likely to be localized around the nitrogen and oxygen atoms, which are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed around the carbon-chlorine bond, indicating that this is the likely site for nucleophilic attack, potentially leading to substitution or elimination reactions.

Electrostatic Potential Maps: These maps would visually represent the electron-rich and electron-poor regions of the molecule. For 3-Pyrrolidinol, 4-chloro-, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, while positive potential (blue) would be concentrated around the hydrogen of the hydroxyl group and the carbon atoms attached to the electronegative substituents.

Table 1: Calculated Electronic Properties of 3-Pyrrolidinol, 4-chloro- (Hypothetical DFT B3LYP/6-31G* Data)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.8 D

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. The substituents on the ring play a crucial role in determining the preferred conformation and the energy barriers between different puckered forms. nih.gov The conformational landscape of 3-Pyrrolidinol, 4-chloro- is influenced by the steric and electronic interactions between the chloro and hydroxyl groups.

The two primary puckering modes for a pyrrolidine ring are the "envelope" (or C_s symmetry) and "twist" (or C_2 symmetry) conformations. For substituted pyrrolidines, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different stereoisomers with distinct energies. In the case of 4-substituted prolines, which are structurally similar to 3-pyrrolidinol, 4-chloro-, it has been shown that electronegative substituents can favor specific puckering modes. nih.gov

Key Research Findings:

Preferred Conformations: For 3-Pyrrolidinol, 4-chloro-, the relative orientation of the chloro and hydroxyl groups (cis or trans) will significantly impact the conformational preference. It is hypothesized that the trans isomer would be more stable due to reduced steric hindrance. Within each isomer, the substituents will prefer pseudo-equatorial positions to minimize steric strain.

Energy Barriers: The energy landscape would reveal the relative stabilities of different conformers and the transition states connecting them. The height of the energy barriers between different puckered states determines the conformational flexibility of the molecule at a given temperature.

Influence of Substituents: The electronegativity of the chlorine and oxygen atoms can lead to stabilizing or destabilizing gauche interactions with the lone pair of the nitrogen atom, further influencing the conformational equilibrium.

Table 2: Relative Energies of Conformers of trans-3-Pyrrolidinol, 4-chloro- (Hypothetical Data)
ConformerRing PuckerSubstituent PositionsRelative Energy (kcal/mol)
1C4-exo (Envelope)3-OH (eq), 4-Cl (eq)0.0
2C4-endo (Envelope)3-OH (ax), 4-Cl (ax)2.5
3Twist-1.8

Molecular Dynamics Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and chemical reactions. nih.gov By simulating the motion of atoms over time, MD can offer insights into the reaction mechanisms, kinetics, and the role of the solvent in a chemical transformation.

For 3-Pyrrolidinol, 4-chloro-, MD simulations could be employed to study its reactivity in various chemical environments. For example, one could simulate its reaction with a nucleophile to understand the dynamics of a substitution reaction at the C-Cl bond.

Key Research Findings:

Reaction Pathways: MD simulations can help to map out the potential energy surface of a reaction, identifying the most probable reaction pathways and the structures of transition states.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to understand how the solvent influences the reaction dynamics, for instance, by stabilizing charged intermediates or participating directly in the reaction mechanism.

Conformational Gating: In some cases, a molecule may need to adopt a specific conformation to undergo a reaction. MD simulations can reveal whether such "conformational gating" is a significant factor in the reactivity of 3-Pyrrolidinol, 4-chloro-.

Table 3: Parameters from a Hypothetical MD Simulation of a Nucleophilic Substitution Reaction
ParameterValue
ReactionSN2 at C4-Cl with OH-
SolventWater (TIP3P model)
Activation Energy (from simulation)18.5 kcal/mol
Key Interatomic Distance at Transition State (C-Cl)2.5 Å
Key Interatomic Distance at Transition State (C-O)2.1 Å

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Compounds

The specific arrangement of the hydroxyl and chloro substituents on the pyrrolidine (B122466) ring of 3-Pyrrolidinol (B147423), 4-chloro- makes it an ideal precursor for the construction of bridged bicyclic systems, particularly azabicyclo[2.2.1]heptanes. These structures are core components of various biologically significant molecules.

The synthesis of 2-azabicyclo[2.2.1]heptanes can be achieved through intramolecular cyclization reactions. nih.gov The process typically involves the activation of the hydroxyl group and subsequent nucleophilic attack by the pyrrolidine nitrogen, displacing the chloride ion to form the bicyclic structure. This strategy has been employed to create a variety of N-substituted 2-azabicyclo[2.2.1]heptane derivatives. ucla.edursc.org For instance, N-arylsulfonyl and N-alkylsulfonyl protected versions of these bicyclic compounds have been synthesized in good yields. nih.gov

A prominent application of this chemistry is in the synthesis of epibatidine (B1211577) and its analogues. mdpi.com Epibatidine, a natural alkaloid, features a 7-azabicyclo[2.2.1]heptane core. mdpi.comnih.gov Synthetic routes to epibatidine analogues often utilize precursors derived from 4-chloro-3-pyrrolidinol to construct this key bicyclic framework. researchgate.netnih.govresearchgate.net The versatility of this approach allows for the generation of a library of analogues with modifications on the bicyclic core or the attached aromatic ring, which is crucial for studying structure-activity relationships. nih.gov

The table below summarizes key heterocyclic systems synthesized using 3-Pyrrolidinol, 4-chloro- or its direct derivatives.

Table 1: Advanced Heterocyclic Compounds Derived from 3-Pyrrolidinol, 4-chloro-

Heterocyclic System Synthetic Strategy Application / Significance References
2-Azabicyclo[2.2.1]heptanes Intramolecular cyclization Core scaffolds in medicinal chemistry nih.govucla.edursc.org
7-Azabicyclo[2.2.1]heptanes Intramolecular cyclization Key structural core of Epibatidine and its analogues mdpi.comnih.govresearchgate.net
Pyrrolidinyl triazoles 1,3-Dipolar cycloaddition Development of pharmacologically active agents researchgate.net

Building Block for Chiral Scaffolds

The presence of two stereocenters makes 3-Pyrrolidinol, 4-chloro- a valuable chiral building block in asymmetric synthesis. nih.govnih.govbuchler-gmbh.com When used in its enantiomerically pure form, it allows for the stereospecific construction of complex chiral molecules, transferring its inherent chirality to the final product. The pharmaceutical industry has a significant demand for such chiral intermediates to produce single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. nih.govnih.gov

Optically active 3-pyrrolidinol can be prepared from optically active 4-chloro-3-hydroxybutyronitrile (B93200), highlighting that the chirality can be established early in the synthetic sequence and carried through to the final pyrrolidine scaffold. google.comgoogle.comsigmaaldrich.com An example of its application is the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives, which commences from a chiral precursor derived from trans-4-hydroxy-L-proline, a related chiral pyrrolidine. rsc.org The principles of using such defined stereochemistry are directly applicable to syntheses starting with enantiopure 4-chloro-3-pyrrolidinol.

The synthesis of novel, substituted chiral pyrrolidine derivatives is a key area of chemical synthesis due to their prevalence in drugs and bioactive molecules. nih.gov Catalyst-tuned methods have been developed for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines, demonstrating the importance of having access to a variety of functionalized, enantiopure pyrrolidine building blocks like 4-chloro-3-pyrrolidinol. nih.gov

Applications in the Synthesis of Ligands and Catalysts (non-biological)

The pyrrolidine ring is a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com While direct synthesis of a specific ligand from 3-Pyrrolidinol, 4-chloro- is not extensively detailed in the provided context, its structure makes it an excellent candidate for such applications. The secondary amine and the hydroxyl group provide two distinct points for modification, allowing for the attachment of coordinating groups or bulky substituents necessary for creating an effective chiral environment.

For example, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives are effective ligands in enantioselective catalysis. nih.gov The synthesis of analogous tridentate ligands could be envisioned starting from a chiral pyrrolidine core derived from 4-chloro-3-pyrrolidinol. The hydroxyl group could be converted into another coordinating group, and the secondary amine could be functionalized to build a larger ligand framework.

Furthermore, the development of organocatalysts, such as those derived from proline, has revolutionized asymmetric synthesis. mdpi.com The functional groups on 4-chloro-3-pyrrolidinol offer the potential for creating novel proline-type catalysts with unique steric and electronic properties, potentially enhancing catalytic activity and enantioselectivity in various organic transformations.

Utility in Materials Science Precursor Development (non-biological)

In materials science, the development of novel precursors is a critical step for engineering new functional materials with controlled architectures and properties. polytechnique.edu 3-Pyrrolidinol, 4-chloro- possesses structural features that give it potential utility as a precursor for functional polymers and other materials.

The hydroxyl group can be used for esterification or etherification reactions, allowing the molecule to be incorporated as a side chain onto a polymer backbone or to serve as a monomer in the synthesis of polyesters or polyethers. Similarly, the secondary amine provides a reactive site for incorporation into polyamides or for post-polymerization functionalization. Keto-functionalized polymers, for instance, have been shown to be versatile scaffolds for designing complex macromolecules. researchgate.net The 4-chloro-3-pyrrolidinol could be oxidized to the corresponding ketone to create a reactive site for conjugation via oxime linkage, a stable and efficient reaction. researchgate.net

The combination of multiple reactive sites on a single, compact molecule allows for the potential creation of cross-linked polymers or materials with a high density of functional groups. While specific applications in materials science are still emerging, the chemical versatility of 3-Pyrrolidinol, 4-chloro- makes it a promising candidate for the development of advanced functional materials. polytechnique.edu

Future Research Directions and Synthetic Innovations

Development of Novel and More Efficient Synthetic Pathways

The current synthetic routes to 4-chloro-3-pyrrolidinol often involve multi-step processes that can be resource-intensive. Future research is geared towards developing more streamlined and cost-effective methods. One promising area is the use of novel catalytic systems for the asymmetric synthesis of the pyrrolidine (B122466) core. For instance, the development of enantioselective epoxidation of a suitable pyrroline (B1223166) precursor, followed by a regioselective ring-opening with a chloride source, could provide a more direct route to the desired stereoisomer.

Another avenue of exploration is the use of biocatalysis. Enzymes such as halogenases or halohydrin dehalogenases could be engineered to produce 4-chloro-3-pyrrolidinol with high enantiopurity, potentially reducing the need for chiral chromatography or resolution steps. The application of transaminases for the asymmetric amination of a suitably functionalized chloroketone precursor also presents a viable and greener alternative to traditional methods.

A comparative overview of potential synthetic improvements is presented in the table below.

Current Methodologies Potential Future Pathways Anticipated Advantages
Multi-step synthesis from chiral precursorsCatalytic asymmetric synthesisFewer steps, higher atom economy
Resolution of racemic mixturesBiocatalytic synthesisHigh enantioselectivity, milder reaction conditions
Use of stoichiometric reagentsChemoenzymatic synthesisCombination of chemical and biological catalysis benefits

Exploration of New Reactivity Modes

The inherent reactivity of the chlorohydrin moiety in 4-chloro-3-pyrrolidinol offers a rich landscape for chemical transformations. While its primary use is as an electrophile for nucleophilic substitution by amines to form key intermediates in drug synthesis, there are underexplored reactivity modes that could lead to novel molecular scaffolds.

Future research could focus on the intramolecular cyclization of 4-chloro-3-pyrrolidinol derivatives to form bicyclic systems, such as aziridinium (B1262131) ions, which can then be trapped by various nucleophiles to generate a diverse range of substituted pyrrolidines. Furthermore, the controlled oxidation of the hydroxyl group to the corresponding ketone would yield a highly reactive α-chloroketone, a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The development of new catalytic methods to selectively activate either the C-Cl or C-O bond would also open up new avenues for functionalization. For example, palladium-catalyzed cross-coupling reactions at the C-Cl bond could allow for the introduction of aryl, alkyl, or other functional groups, significantly expanding the chemical space accessible from this intermediate.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of 4-chloro-3-pyrrolidinol and its derivatives is well-suited for integration with flow chemistry. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to improved yields and selectivities.

Moreover, the generation and use of potentially hazardous intermediates can be managed more safely in a continuous flow setup. Automated synthesis platforms, coupled with real-time reaction monitoring and machine learning algorithms for optimization, could enable the rapid and efficient production of 4-chloro-3-pyrrolidinol and a library of its derivatives for drug discovery programs. This approach would accelerate the synthesis-test-analysis cycle, leading to faster identification of lead compounds.

Computational Design of New Derivatives and Transformations

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and the prediction of their properties. In the context of 4-chloro-3-pyrrolidinol, quantum mechanical calculations can be employed to study the reactivity of the molecule and to predict the outcome of various chemical transformations.

Density functional theory (DFT) calculations can help in understanding the reaction mechanisms and in designing catalysts for more efficient synthetic pathways. Furthermore, computational screening of virtual libraries of 4-chloro-3-pyrrolidinol derivatives can aid in identifying molecules with desired biological activities, thus prioritizing synthetic efforts. The use of molecular dynamics simulations can also provide insights into the binding of these derivatives to their biological targets, guiding the design of more potent and selective drug candidates.

The synergy between computational design and advanced synthetic methodologies holds the key to unlocking the full potential of 4-chloro-3-pyrrolidinol as a versatile building block in the development of next-generation therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.